2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a furan-based pinacol boronic ester featuring a unique ethoxymethoxymethyl substituent at the 5-position of the furan ring. Its structure combines the 1,3,2-dioxaborolane core (common in Suzuki-Miyaura cross-coupling reagents) with a functionalized furan moiety.
Properties
IUPAC Name |
2-[5-(ethoxymethoxymethyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO5/c1-6-16-10-17-9-11-7-8-12(18-11)15-19-13(2,3)14(4,5)20-15/h7-8H,6,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOZLHCWRLKSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)COCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682248 | |
| Record name | 2-{5-[(Ethoxymethoxy)methyl]furan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-26-8 | |
| Record name | 2-{5-[(Ethoxymethoxy)methyl]furan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen (B-H) bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is a common method . This reaction is generally rapid and allows for the exploration of organoborane chemistry.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar hydroboration techniques. The process involves the use of appropriate catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different boron-containing species.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with the organoboron reagent, and finally reductive elimination to form the desired product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound’s closest analogs (based on similarity scores ≥0.77) include:
- Ethoxymethoxymethyl vs. Simpler Substituents : The ethoxymethoxymethyl group enhances steric hindrance and hydrophilicity compared to unsubstituted furyl or methylfuryl analogs. This may influence reactivity in cross-coupling reactions by slowing transmetallation rates or altering solubility in polar solvents .
Reactivity and Stability
- Cross-Coupling Performance : Benzofuran- and thiophene-substituted dioxaborolanes exhibit robust reactivity in Suzuki-Miyaura couplings. For instance, 2-(benzofuran-2-yl)-dioxaborolane achieves 85% yield in Rh/C-catalyzed hydrogenation , while ethyl 5-(dioxaborolanyl)furan-3-carboxylate participates in stepwise functionalization for materials science applications .
- Decomposition Pathways : Catalyst choice significantly impacts stability. Rh/C reduces HOBpin (a common byproduct) formation to 4% in furylboronates, whereas Pd/C results in 18% HOBpin under similar conditions .
Data Tables
Table 1: Comparative Yields and Catalytic Conditions
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (Organic) | Stability (HOBpin Formation) |
|---|---|---|---|
| Target Compound | 2.8* | High in THF, DCM | Moderate (requires Rh/C for stabilization) |
| 2-(Furan-2-yl)-dioxaborolane | 2.1 | High in hexane, EtOAc | High (4% HOBpin with Rh/C) |
| Ethyl 5-(dioxaborolanyl)furan-3-carboxylate | 3.2 | Moderate in DCM | N/R |
*Estimated using analogous structures .
Biological Activity
The compound 2-(5-((Ethoxymethoxy)methyl)furan-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a unique boron-containing organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a furan ring substituted with an ethoxymethoxy group and a boron-containing dioxaborolane moiety. The structural complexity suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing furan and dioxaborolane structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various pathogens.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Compounds with similar structures are known to interact with specific enzymes, potentially modulating metabolic pathways.
Antimicrobial Activity
Studies have highlighted the antibacterial effects of furan derivatives. For instance, certain furan-based compounds have been effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the ethoxymethoxy group may enhance solubility and bioavailability, contributing to its antimicrobial efficacy.
Anticancer Properties
Furan derivatives are increasingly recognized for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. For example, one study revealed that furan-based compounds could significantly reduce the viability of various cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : Compounds with similar structures can intercalate into DNA or bind to DNA helicases, disrupting replication processes.
- Enzyme Inhibition : The dioxaborolane moiety may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Reactive Oxygen Species (ROS) Generation : Some furan derivatives induce oxidative stress in cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on a series of furan derivatives demonstrated significant antibacterial activity against multiple strains of bacteria .
- Another investigation into the anticancer properties of furan-based compounds revealed that they could inhibit cell growth in various cancer cell lines through apoptosis induction .
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | Effect |
|---|---|---|---|
| Antibacterial | Furan Derivative A | E. coli | Inhibition of growth |
| Anticancer | Furan Derivative B | MCF-7 (Breast Cancer) | Induction of apoptosis |
| Enzyme Inhibition | Dioxaborolane C | Various | Inhibition of enzyme activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
